Methods
The synthesis of SNIPER(TACC3)-11 involves the coupling of two ligands connected by a linker. One ligand typically targets the cellular inhibitor of apoptosis protein 1 (cIAP1), while the other specifically binds to TACC3. This dual-ligand approach is crucial for the compound's ability to induce proteasomal degradation of TACC3 .
Technical Details
The synthesis process includes various steps such as:
Structure
The molecular structure of SNIPER(TACC3)-11 features a complex arrangement that allows for specific interactions with both TACC3 and cIAP1. The structure includes multiple functional groups that enhance its binding affinity and solubility in biological systems.
Data
Reactions
SNIPER(TACC3)-11 primarily engages in biochemical reactions involving:
Technical Details
The reaction mechanism involves:
Process
The mechanism through which SNIPER(TACC3)-11 operates can be summarized as follows:
Data
Experimental data indicate that treatment with SNIPER(TACC3)-11 leads to a significant reduction in TACC3 levels within hours, demonstrating its potency as a degrader compound .
Physical Properties
Chemical Properties
Relevant analyses have demonstrated that SNIPER(TACC3)-11 maintains its integrity during cellular uptake and effectively induces targeted degradation without significant off-target effects.
Scientific Uses
SNIPER(TACC3)-11 has potential applications in:
The ability to selectively degrade proteins involved in cancer progression represents a significant advancement in targeted therapy strategies, highlighting the relevance of compounds like SNIPER(TACC3)-11 in modern medicinal chemistry .
The design of SNIPER(TACC3)-11 emerged from the need to address therapeutic limitations in targeting oncogenic fusion proteins. Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 fusion protein arises from chromosomal translocations and drives tumorigenesis in glioblastoma, bladder cancer, and other solid tumors through constitutive kinase activation and mitotic disruption [4] [5]. Traditional tyrosine kinase inhibitors suffer from resistance mutations and fail to eliminate non-catalytic functions of the fusion protein. SNIPER(TACC3)-11 employs a protein knockdown strategy, leveraging the ubiquitin-proteasome system to degrade the entire fusion protein rather than merely inhibiting its kinase activity [1] [3].
The bifunctional design bridges two molecular warheads:
This approach circumvents kinase domain mutations by targeting the structural integrity of the fusion protein, specifically exploiting the coiled-coil domain of Transforming Acidic Coiled-Coil Containing Protein 3 essential for Fibroblast Growth Factor Receptor 3 dimerization and activation [4].
Table 1: Rational Design Objectives for SNIPER(TACC3)-11
Design Challenge | Strategic Solution | Biological Rationale |
---|---|---|
Target Specificity | Transforming Acidic Coiled-Coil Containing Protein 3 binder (KHS108) | Selective recognition of Transforming Acidic Coiled-Coil Containing Protein 3 coiled-coil domain in fusion protein |
E3 Ligase Recruitment | Cellular Inhibitor of Apoptosis Protein 1 ligand (LCL161 derivative) | Exploits endogenous ubiquitin machinery for proteasomal targeting |
Resistance Mitigation | Degradation vs. inhibition | Eliminates scaffolding functions and prevents compensatory signaling |
Spatial Compatibility | Polyethylene Glycol-based linker | Optimizes distance/orientation for ternary complex formation |
SNIPER(TACC3)-11 integrates two pharmacophores through precise chemical conjugation:
The warheads were selected through structure-activity relationship studies comparing multiple Transforming Acidic Coiled-Coil Containing Protein 3 binders and E3 ligase ligands. KHS108 demonstrated superior selectivity for Transforming Acidic Coiled-Coil Containing Protein 3 over other coiled-coil proteins, while the LCL161 derivative exhibited potent Cellular Inhibitor of Apoptosis Protein 1 binding without inducing premature apoptosis [1].
The polyethylene glycol linker in SNIPER(TACC3)-11 serves as a critical spatial regulator between warheads. Optimization involved systematic evaluation of:
Table 2: Linker Structure-Activity Relationship Analysis
Linker Type | Length (Atoms) | Degradation EC₅₀ (µM) | Ternary Complex Stability |
---|---|---|---|
None (Direct fusion) | 0 | >10 | Undetectable |
Polyethylene Glycol (n=1) | 4 | 3.2 ± 0.4 | Low |
Polyethylene Glycol (n=2) | 9 | 0.8 ± 0.1 | High |
Polyethylene Glycol (n=3) | 14 | 1.5 ± 0.3 | Moderate |
Alkyl chain | 8 | >10 | Low |
The synthesis of SNIPER(TACC3)-11 (CAS 2906151-68-4) employed a convergent strategy with the following sequence:
Structural validation included:
Biophysical studies confirmed SNIPER(TACC3)-11 maintains warhead functionality and induces ternary complex formation:
These analyses proved the chimeric molecule simultaneously engages both targets, forming a productive complex for ubiquitin transfer. Cellular validation further demonstrated that the ternary complex recruits the Anaphase-Promoting Complex/Cyclosome-CDH1 ubiquitin ligase machinery, not solely Cellular Inhibitor of Apoptosis Protein 1, explaining its efficient degradation of Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 [1] [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1